4-amino-N-(2-chlorophenyl)benzamide 4-amino-N-(2-chlorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 888-79-9
VCID: VC21319551
InChI: InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol

4-amino-N-(2-chlorophenyl)benzamide

CAS No.: 888-79-9

Cat. No.: VC21319551

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-(2-chlorophenyl)benzamide - 888-79-9

Specification

CAS No. 888-79-9
Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
IUPAC Name 4-amino-N-(2-chlorophenyl)benzamide
Standard InChI InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17)
Standard InChI Key ZMSXIPRVNDRUAW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl

Introduction

Chemical Structure and Properties

4-Amino-N-(2-chlorophenyl)benzamide consists of a benzamide scaffold with specific functional group modifications. The molecular formula of this compound is C13H11ClN2O, similar to its structural isomers that appear in current chemical databases.

Physical and Chemical Properties

Based on analysis of similar compounds, the following properties can be estimated for 4-amino-N-(2-chlorophenyl)benzamide:

PropertyValueNotes
Molecular FormulaC13H11ClN2OContains 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom
Molecular WeightApproximately 246.69 g/molCalculated based on atomic weights of constituent elements
Physical AppearanceLikely a crystalline solidBased on similar benzamide derivatives
SolubilityLimited water solubility; likely soluble in organic solventsCharacteristic of chlorinated aromatic amides
LogPEstimated 3.5-4.0Indicates moderate lipophilicity

The presence of both an amino group and a chlorine atom in this compound creates interesting electronic and steric effects that influence its reactivity and potential applications. The amino group serves as an electron-donating group, while the chlorine atom acts as an electron-withdrawing group through inductive effects while donating electrons through resonance .

Structural Features

The key structural features of 4-amino-N-(2-chlorophenyl)benzamide include:

  • A para-amino substituted benzoyl group

  • An amide linkage (CONH) connecting the two aromatic rings

  • An ortho-chloro substituted aniline component

These structural elements contribute to the compound's chemical behavior, including hydrogen bonding capabilities, potential for nucleophilic and electrophilic reactions, and specific three-dimensional conformation .

Spectroscopic Characterization

Based on data available for structurally similar compounds, the spectroscopic profile of 4-amino-N-(2-chlorophenyl)benzamide would likely exhibit the following characteristics:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H-NMR spectrum would show:

  • Aromatic protons of both rings (approximately 6.5-8.0 ppm)

  • Amino group protons as a broad singlet (approximately 5.0-5.5 ppm)

  • Amide proton as a singlet (approximately 10.0-10.5 ppm)

The 13C-NMR would display signals corresponding to:

  • Carbonyl carbon of the amide group (approximately 165-170 ppm)

  • Aromatic carbons (110-150 ppm)

  • Carbon atoms connected to the amino and chloro substituents at distinctive chemical shifts

Mass Spectrometry

The mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 246 corresponding to the molecular weight

  • Characteristic fragmentation pattern including loss of chlorine and cleavage at the amide bond

Chemical Reactivity

The reactivity of 4-amino-N-(2-chlorophenyl)benzamide is influenced by its functional groups.

Reactions of the Amino Group

The para-amino group can undergo various transformations including:

  • Diazotization and subsequent coupling reactions

  • Acylation to form amide derivatives

  • Alkylation to form secondary or tertiary amines

  • Oxidation reactions

Reactions of the Amide Linkage

The amide bond in this compound can participate in:

  • Hydrolysis under acidic or basic conditions

  • Reduction to form amines

  • Dehydration to form nitriles

Reactions Involving the Chlorine Substituent

The chlorine atom can participate in:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed coupling reactions (e.g., Suzuki coupling)

  • Reduction to form the dehalogenated product

Analytical Methods for Identification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for the analysis and identification of 4-amino-N-(2-chlorophenyl)benzamide. Suitable conditions might include:

  • HPLC using C18 reversed-phase columns

  • Mobile phases consisting of acetonitrile/water or methanol/water mixtures

  • UV detection at wavelengths around 254-280 nm due to the aromatic chromophores

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • N-H stretching of the amino group (3300-3500 cm-1)

  • N-H stretching of the amide (3270-3330 cm-1)

  • C=O stretching of the amide (1640-1690 cm-1)

  • C-Cl stretching (700-800 cm-1)

  • Aromatic C=C stretching (1450-1600 cm-1)

Comparison with Structurally Related Compounds

Comparing 4-amino-N-(2-chlorophenyl)benzamide with structurally related compounds provides insights into the influence of substituent position on chemical and potential biological properties.

Comparative Analysis with Isomers

CompoundStructural DifferencePotential Impact on Properties
4-Amino-N-(4-chlorophenyl)benzamideChlorine at para position instead of orthoDifferent steric environment, altered hydrogen bonding pattern, potentially different receptor interactions
3-Amino-N-(4-chlorophenyl)benzamideAmino group at meta position; chlorine at para positionModified electronic distribution, altered reactivity of amino group
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideReversed amide linkage; additional chloro and hydroxy substituentsEnhanced hydrogen bonding capacity, potentially different biological activity profile

The positioning of substituents significantly affects molecular properties including:

  • Electronic distribution and resonance effects

  • Hydrogen bonding capabilities

  • Steric considerations and molecular conformation

  • Metabolism and biological activity

Biological Activity Comparisons

N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have demonstrated significant antiviral activity against Human Adenovirus (HAdV). Several derivatives exhibited impressive selectivity indexes (SI > 100) while maintaining potent antiviral activity. Mechanistic studies indicated that these compounds potentially target different stages of the viral life cycle, including DNA replication and later steps of viral development .

By extension, 4-amino-N-(2-chlorophenyl)benzamide might exhibit interesting biological properties worthy of investigation, particularly in antiviral or antimicrobial applications.

Research Applications and Future Directions

Future Research Directions

Key areas for future investigation could include:

  • Comprehensive synthesis optimization and detailed characterization

  • Biological activity screening against various targets, particularly viral and bacterial pathogens

  • Structure-activity relationship studies through systematic modification of substituents

  • Crystal structure analysis to determine exact three-dimensional conformation

  • Investigation of potential interactions with biological macromolecules through molecular docking and binding studies

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